molecular formula C15H14O5 B7771778 Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate CAS No. 79831-86-0

Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate

Cat. No. B7771778
Key on ui cas rn: 79831-86-0
M. Wt: 274.27 g/mol
InChI Key: PUIWZZWMNAHWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07288273B1

Procedure details

To a solution of methyl-3,4,5-trihydroxybenzoate (10.0 g, 54.3 mmol) and amberlyst (0.2 g) in 40 mL of benzene was added triethylorthoformate (32 mL, 270 mmol). The reaction mixture heated to reflux under Ar for 18 h. The reaction mixture was then filtered while hot and the filtrate was concentrated in vacuo. To the resulting oil was added 20 mL of acetone, benzyl bromide (38.7 mL, 326 mmol), and potassium carbonate (oven dried, 22.4 g, 163 mmol). The reaction mixture was heated to reflux under Ar for 20 h. This mixture was cooled, treated with triethylamine (37.3 mL, 272 mmol) and extracted with EtOAc. The organic layer washed sequentially with 10% H2SO4, H2O, and brine, and dried over Na2SO4. The solvents were removed in vacuo. To the remaining oil was added 20 mL of MeOH and TsOHH2O (100 mg, 0.5 mmol). This solution was stirred at rt under Ar for 20 h. The reaction mixture was cooled, concentrated in vacuo and extracted with EtOAc. The organic layer washed sequentially with NaHCO3, H2O, and brine and dried over Na2SO4. After filtration and concentration, the product was purified by flash chromatography using hexane followed by 25% EtOAc in hexane as eluent to yield 10 g (71%) of methyl 3-benzyloxy-4,5-dihydroxybenzoate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
37.3 mL
Type
reactant
Reaction Step Two
Quantity
38.7 mL
Type
reactant
Reaction Step Three
Quantity
22.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([OH:10])[C:7]([OH:11])=[C:6]([OH:12])[CH:5]=1.C(OC(OCC)OCC)C.[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(=O)([O-])[O-].[K+].[K+].C(N(CC)CC)C>C1C=CC=CC=1.CC(C)=O>[CH2:24]([O:12][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([OH:10])[C:7]=1[OH:11])[C:3]([O:2][CH3:1])=[O:13])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)O)O)O)=O
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
37.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
38.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
22.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at rt under Ar for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under Ar for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered while hot and the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under Ar for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer washed sequentially with 10% H2SO4, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
To the remaining oil was added 20 mL of MeOH and TsOHH2O (100 mg, 0.5 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer washed sequentially with NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.